1-(3,4-二甲氧基苯基)丙醇

描述

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol and related compounds involves multiple steps, including asymmetric synthesis and Claisen-Schmidt condensation reactions. For instance, (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using asymmetric dihydroxylation as a key step (Ding et al., 2011). Another example involves the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one through Claisen-Schmidt condensation (Khamees et al., 2018).

Molecular Structure Analysis

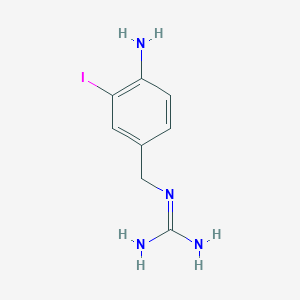

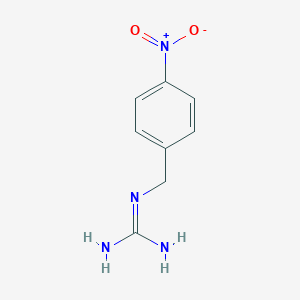

The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-2-ol and its derivatives has been explored through various techniques, including X-ray diffraction, spectroscopic characterization, and density functional theory (DFT) studies. These studies provide insights into the three-dimensional structures, confirming configurations and intermolecular interactions, such as hydrogen bonding and π-π interactions (Khamees et al., 2018).

Chemical Reactions and Properties

1-(3,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound and its derivatives participate in reactions that include isomerization, Michael addition, and Wittig reactions, among others, showcasing a versatile chemistry suitable for generating a wide array of molecular structures and functionalities (Ramazani et al., 2008).

Physical Properties Analysis

The physical properties of 1-(3,4-Dimethoxyphenyl)propan-2-ol, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in various environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different chemical reagents, and its role as a precursor in synthetic chemistry, define the compound's utility in broader chemical contexts. The presence of the dimethoxyphenyl group influences its electronic properties, which can be explored through NBO analysis, HOMO-LUMO studies, and reactivity descriptors (Mary et al., 2015).

科学研究应用

手性化合物的合成:该化学物质用于合成手性threo-(1R,2R)-甘油及其转变为erythro-(1R,2S)-异构体(Ding et al., 2011)。

药理作用:它表现出延长条件性避免反应测试潜伏期和作为小鼠中枢神经系统抑制剂的药理特性(Barfknecht, Miles, & Leseney, 1970)。

平滑肌松弛剂和认知功能改善:该化合物显示出平滑肌松弛活性,并在大鼠中改善认知功能(Milusheva et al., 2022)。

烯烃转化催化剂的制备:它用于制备烯烃转化催化剂(Jimenez et al., 2012)。

科学研究中的光学纯度:该化合物接近光学纯度,适用于各种科学研究应用(Clark‐Lewis & Ramsay, 1965)。

黄酮醇衍生物的制备:它与酸反应产生各种黄酮醇衍生物,这些衍生物在研究中有潜在用途(Wada et al., 1999)。

β-肾上腺素受体的心脏选择性:该化合物的衍生物在大鼠心室肌中显示出显著的心脏选择性和更高的β1-肾上腺素受体亲和力(Rzeszotarski et al., 1979)。

环境污染减少:它用于研究亚氯酸二氧化氯对木质素模型化合物的氧化,解决无氯元素漂白的环境污染(Nie et al., 2014)。

医学应用:其化合物的立体选择性合成具有潜在的医学应用(Collier, Fisher, & Schulz, 1997)。

抗血管生成在癌症治疗中:1-(3,4-二甲氧基苯基)丙醇显示出作为抗血管生成剂的潜力,可帮助治疗人类癌症(Khamees et al., 2018)。

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936454 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)propan-2-ol | |

CAS RN |

19578-92-8, 161121-02-4 | |

| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)